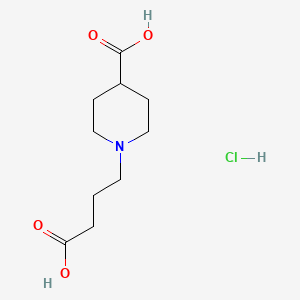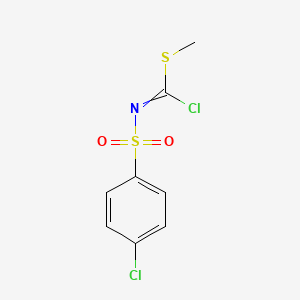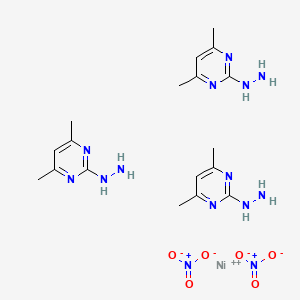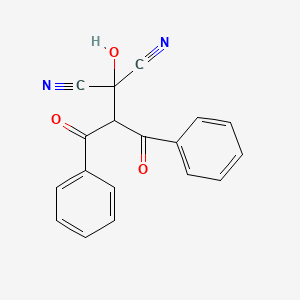
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine is an organic compound that features both azido and nitro functional groups attached to a phenyl ring, along with a hexane-1,6-diamine backbone
Preparation Methods
The synthesis of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The final step involves the attachment of the hexane-1,6-diamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The azido group can be reduced to an amine, often using hydrogenation or other reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols.
Scientific Research Applications
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a photoaffinity label to study protein interactions and functions.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine involves its ability to form covalent bonds with target molecules upon activation. The azido group can be photoactivated to form a highly reactive nitrene intermediate, which can then insert into C-H or N-H bonds of target molecules. This allows the compound to act as a crosslinker, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine can be compared to other azido and nitro-containing compounds, such as:
4-Azido-2-nitroaniline: Similar in structure but lacks the hexane-1,6-diamine moiety.
4-Azido-2-nitrophenol: Contains a hydroxyl group instead of the hexane-1,6-diamine moiety.
Properties
CAS No. |
64309-09-7 |
|---|---|
Molecular Formula |
C12H18N6O2 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N'-(4-azido-2-nitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H18N6O2/c13-7-3-1-2-4-8-15-11-6-5-10(16-17-14)9-12(11)18(19)20/h5-6,9,15H,1-4,7-8,13H2 |
InChI Key |
IKPSYJQFMDSLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


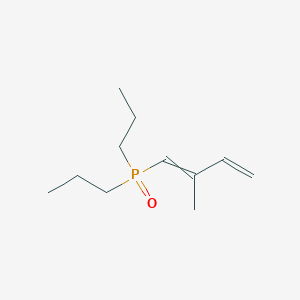
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)

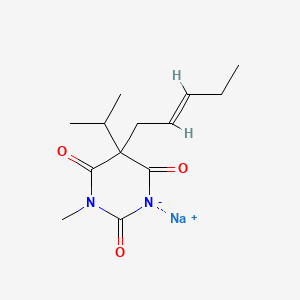

![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
